1-(4-Tolyl)-3-(3-trifluoromethylphenyl)urea -

1-(4-Tolyl)-3-(3-trifluoromethylphenyl)urea

Catalog Number: EVT-5347147
CAS Number:
Molecular Formula: C15H13F3N2O
Molecular Weight: 294.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of N-(4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea can be achieved through a one-pot reaction []. This method involves reacting 4-chloro-3-trifluoromethylaniline with triphosgene and 4-methylaniline. The reaction conditions, such as the ratio of starting materials and reaction temperature, significantly influence the yield and purity of the product. Optimization studies have revealed the optimal conditions for maximizing the yield of N-(4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea [].

Applications
  • Anticancer Agents: Diarylureas have demonstrated potential as anticancer agents by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2) kinase [].
  • Antimicrobial Agents: Some diarylureas exhibit antimicrobial activity against bacteria and fungi [].
  • Insecticidal and Fungicidal Agents: Several diarylurea derivatives have been identified as potential insecticidal and fungicidal agents [].
  • Compound Description: This compound is a urea derivative synthesized via a one-pot method using 4-chloro-3-trifluoromethyl-aniline, triphosgene, and 4-methylaniline []. The study focused on optimizing reaction conditions for its synthesis and confirming its structure through elemental analysis, IR, and 1HNMR []. No biological activity data is presented in the abstract.
  • Compound Description: This compound is an important urea-based herbicide []. The crystal structure reveals stabilization via intra- and intermolecular hydrogen bonds [].
  • Compound Description: This compound, identified as MMV665807, exhibits potent anti-staphylococcal and anti-biofilm properties, effectively killing both methicillin-resistant and methicillin-sensitive S. aureus biofilms []. It demonstrates stronger bactericidal activity against S. aureus biofilms compared to commonly used antibiotics [].
  • Compound Description: This compound is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) kinase []. It shows potential as an anticancer medication due to its ability to inhibit VEGFR-2 mediated diseases [].
  • Compound Description: This compound acts as a RAF kinase inhibitor, specifically targeting RAF kinases involved in cancer development []. It exhibits potential as a therapeutic agent for treating various cancers by disrupting RAF kinase-mediated signaling pathways [].
  • Compound Description: This series of compounds functions as selective androgen receptor modulators (SARMs) with a variety of potential applications in treating conditions like male hypogonadism, osteoporosis, muscle wasting, sexual libido issues, and for contraception []. They were investigated for their in vivo activity and relationship with their in vitro androgen receptor binding affinity []. The para substituent on the B-ring significantly influences their in vivo disposition and activity [].
  • Compound Description: S-4 belongs to the non-steroidal selective androgen receptor modulator (SARM) class and displays tissue-selective androgenic and anabolic effects []. Pharmacokinetic studies in rats revealed rapid absorption, slow clearance, and moderate volume of distribution, indicating its potential for clinical development [].
  • Compound Description: Identified as a novel N-oxidized metabolite of flutamide, this compound forms through the metabolism of flutamide (2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide) in the human liver []. The study investigated its formation mechanism and potential role in flutamide-induced liver injury [].
  • Compound Description: This compound, designated as CHMFL-ABL-053 (18a), acts as a potent and selective BCR-ABL inhibitor []. Derived from the dihydropyrimidopyrimidine core scaffold, it effectively suppresses the proliferation of chronic myeloid leukemia (CML) cell lines []. Preclinical studies demonstrate promising antitumor activity, supporting its potential as a CML therapeutic agent [].
  • Compound Description: This series of compounds represents a class of pyrazole derivatives investigated for their analgesic properties []. Structural modifications included the introduction of hetarylimino, methylation, alkylation, and thiourea moieties to explore their effects on analgesic activity and toxicity [].
  • Compound Description: These two compounds, CTB and CTPB, act as activators of the p300 histone acetyltransferase (HAT) enzyme []. Their activation mechanism and conformational stability within the p300 active site were investigated using molecular dynamics simulations and binding free energy calculations [].
  • Compound Description: These two series of propionamide derivatives were developed as selective androgen receptor modulators (SARMs) with potential applications in treating conditions like muscle wasting, androgen deficiency, and as potential male contraceptives [, ]. Modifications to the core structure, particularly at the para position of the aromatic ring, significantly impacted their in vivo disposition, potency, and efficacy [].
  • Compound Description: TAK-632 acts as a potent inhibitor of necroptosis, a form of programmed cell death, by targeting receptor-interacting protein kinases 1 (RIPK1) and 3 (RIPK3) []. It shows promise for treating inflammatory, infectious, and degenerative diseases by modulating necroptosis []. Further studies revealed its ability to promote the inhibition of BRAF, a serine/threonine kinase, through the induction of inactive dimers, offering potential applications in cancer treatment [].
  • Compound Description: AP24534 (20g) functions as a potent, orally active pan-inhibitor of the breakpoint cluster region-Abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant []. Its structure features a carbon-carbon triple bond linker, enabling it to overcome resistance mechanisms associated with the T315I mutation, unlike other BCR-ABL inhibitors [].
  • Compound Description: S-23 is a selective androgen receptor modulator (SARM) investigated as a potential oral contraceptive for males []. Preclinical studies in rats demonstrate its efficacy in suppressing gonadotropins, leading to reversible infertility without significant effects on testosterone levels [].
  • Compound Description: GTx-024 is a novel selective androgen receptor modulator (SARM) being investigated as a treatment for muscle wasting disorders []. Pharmacokinetic studies in rats showed rapid absorption, wide tissue distribution, and fecal excretion as the primary elimination route [].
  • Compound Description: NF(99m)Tc is a technetium-99m labeled analog of the antiandrogen flutamide, designed as a potential SPECT imaging agent for prostate cancer []. It exhibits high stability and selective uptake in the prostate of rats [].
  • Compound Description: JNJ-1930942 is a highly selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR) []. It enhances α7 nAChR activity and improves cognitive function in animal models, suggesting potential for treating cognitive deficits in disorders like schizophrenia and Alzheimer's disease [].
  • Compound Description: YM580 is a potent and peripherally selective nonsteroidal androgen receptor antagonist []. It exhibits significant antiandrogenic effects in rats, reducing ventral prostate weight without affecting serum testosterone levels, suggesting potential as a treatment for prostate cancer [].
  • Compound Description: OSU-03012 is a celecoxib derivative that directly targets p21-activated kinase (PAK) []. It inhibits PAK activity, cell proliferation, and migration in various cancer cell lines []. Furthermore, it prevents Y-box binding protein-1 (YB-1) from inducing epidermal growth factor receptor (EGFR) expression, suggesting potential as an anticancer agent [].
  • Compound Description: This compound is a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2), which are potential targets for anti-inflammatory drugs []. It exhibits potent inhibitory activity against both receptors and shows promising in vivo anti-inflammatory effects in a mouse model of acute lung injury [].
  • Compound Description: This compound is a potent inhibitor of the canonical NF-κB signaling pathway, a validated oncological target []. Identified through scaffold hopping from IMD-0354, it exhibits nanomolar inhibitory activity against the NF-κB pathway [].
  • Compound Description: This urea derivative acts as an inhibitor of chitin synthesis []. Structural analysis reveals a planar urea linkage stabilized by intramolecular hydrogen bonding, while intermolecular hydrogen bonds contribute to its crystal packing [].
  • Compound Description: This compound, synthesized through an efficient eight-step process [], serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a piperidine ring and a trifluoromethylphenyl group, makes it a versatile building block for drug discovery []. An alternative synthesis route, highlighting its importance, was developed, involving the hydrogenation of 2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine [].
  • Compound Description: This benzamide derivative exhibits concomitant dimorphism, existing in two distinct crystal forms simultaneously []. Both forms, a centrosymmetric form I with Z' = 2 and a noncentrosymmetric form II with Z' = 4, display similar density and lattice energy [].
  • Compound Description: This series of anthracene derivatives, containing a 3-(trifluoromethyl)phenyl substituent, was investigated for its potential use in blue organic light-emitting diodes (OLEDs) []. These compounds exhibit high thermal stability and suitable energy levels for OLED applications [].
  • Compound Description: This compound is a thiadiazole derivative containing a urea linkage and a trifluoromethylphenyl group []. While no specific biological activity is mentioned, its structure suggests potential applications in medicinal or agricultural chemistry.
  • Compound Description: SNAP 94847 is a melanin-concentrating hormone receptor 1 (MCHR1) antagonist that demonstrates anxiolytic-like effects in mouse models of anxiety and depression []. Its efficacy in the novelty suppressed feeding (NSF) test, independent of hippocampal neurogenesis, suggests a unique mechanism of action compared to traditional antidepressants [].
  • Compound Description: This compound, known as casopitant, is a potent and selective neurokinin 1 (NK1) receptor antagonist that advanced to clinical trials for treating major depressive disorders []. Designed to possess high affinity for the NK1 receptor, casopitant exhibits excellent pharmacokinetic and pharmacodynamic properties [].
  • Compound Description: This compound is a quinoline derivative containing a hydrazone linker and a trifluoromethyl group []. Its crystal structure reveals the presence of weak π-π and C-H…F interactions, contributing to its molecular packing [].
  • Compound Description: This compound is a thiazole derivative featuring an imidazole ring and a 3-(trifluoromethyl)phenyl group []. Crystallographic analysis reveals a planar structure with weak C-H…N interactions linking adjacent molecules [].
  • Compound Description: This compound is a fused heterocycle containing a furo[3,2-c]pyridine core and a 3-(trifluoromethyl)phenyl substituent []. It serves as a versatile building block for synthesizing a variety of derivatives with potential biological activities [].
  • Compound Description: These compounds are pyridinecarboxamide derivatives containing a 4-methylphenyl group []. Their molecular conformations were investigated using H-1 NMR and Nuclear Overhauser Enhancement (NOE) measurements [].

Properties

Product Name

1-(4-Tolyl)-3-(3-trifluoromethylphenyl)urea

IUPAC Name

1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea

Molecular Formula

C15H13F3N2O

Molecular Weight

294.27 g/mol

InChI

InChI=1S/C15H13F3N2O/c1-10-5-7-12(8-6-10)19-14(21)20-13-4-2-3-11(9-13)15(16,17)18/h2-9H,1H3,(H2,19,20,21)

InChI Key

FFWQODHBPXQXIZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.